4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride
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Overview
Description
4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClFNO. It is a derivative of butanol, featuring an amino group, a fluorine atom, and a methyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-methylbutan-2-ol and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride: This compound shares a similar structure but has a phenyl group instead of a fluorine atom.
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride: This compound has three fluorine atoms instead of one
Uniqueness
4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13ClFNO |
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Molecular Weight |
157.61 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H |
InChI Key |
JUPPCXIRHYEIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CN)F)O.Cl |
Origin of Product |
United States |
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